molecular formula C7H14O4 B14232721 2,3-Dihydroxypropyl 2-methylpropanoate CAS No. 823192-38-7

2,3-Dihydroxypropyl 2-methylpropanoate

Cat. No.: B14232721
CAS No.: 823192-38-7
M. Wt: 162.18 g/mol
InChI Key: OJFADTZZAJISQP-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl 2-methylpropanoate is an organic compound with the molecular formula C7H14O4 It is a derivative of propanoic acid and contains both hydroxyl and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydroxypropyl 2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of 2,3-dihydroxypropyl alcohol with 2-methylpropanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized catalysts and advanced separation techniques, such as distillation and crystallization, can further enhance the purity and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl 2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to yield the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

2,3-Dihydroxypropyl 2-methylpropanoate has several applications in scientific research:

    Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of biodegradable polymers and hydrogels.

    Biomedical Research: The compound is explored for its potential in drug delivery systems and tissue engineering due to its biocompatibility.

    Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in organic synthesis[][5].

Mechanism of Action

The mechanism of action of 2,3-dihydroxypropyl 2-methylpropanoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydroxypropyl 2-methylpropanoate is unique due to its combination of hydroxyl and ester functional groups, which provide versatility in chemical reactions and applications. Its biocompatibility and potential for polymerization make it particularly valuable in biomedical and polymer research .

Properties

CAS No.

823192-38-7

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

2,3-dihydroxypropyl 2-methylpropanoate

InChI

InChI=1S/C7H14O4/c1-5(2)7(10)11-4-6(9)3-8/h5-6,8-9H,3-4H2,1-2H3

InChI Key

OJFADTZZAJISQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OCC(CO)O

Origin of Product

United States

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